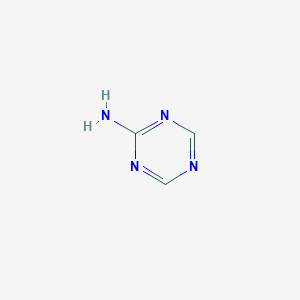

1,3,5-Triazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4/c4-3-6-1-5-2-7-3/h1-2H,(H2,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZIUKYAJJEIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194147 | |

| Record name | 1,3,5-Triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4122-04-7 | |

| Record name | 1,3,5-Triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4122-04-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Novel 1,3,5-Triazin-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This technical guide provides an in-depth overview of the synthesis of novel 1,3,5-triazin-2-amine derivatives, focusing on contemporary synthetic methodologies, detailed experimental protocols, and the logical frameworks underpinning these chemical transformations.

Core Synthetic Strategies: Nucleophilic Substitution of Cyanuric Chloride

The primary and most versatile route to substituted 1,3,5-triazine derivatives is the sequential nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The distinct reactivity of the three chlorine atoms at different temperatures allows for a controlled, stepwise introduction of various nucleophiles, enabling the synthesis of mono-, di-, and tri-substituted triazines.[2][4]

The first substitution typically occurs at low temperatures (0–5 °C), the second at room temperature, and the third at elevated temperatures.[4] This differential reactivity is fundamental to the design of complex, unsymmetrically substituted triazine derivatives.

Experimental Protocols

Detailed methodologies for the synthesis of mono-, di-, and tri-substituted 1,3,5-triazine derivatives are presented below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.

Protocol 1: Synthesis of Monosubstituted 4,6-dichloro-N-substituted-1,3,5-triazin-2-amine[5][6]

This procedure describes the first nucleophilic substitution on cyanuric chloride.

-

Dissolve cyanuric chloride (10 mmol) in a suitable solvent such as acetone (50 mL) or methylene chloride (50ml) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as potassium carbonate (10 mmol) or sodium carbonate, to the stirring solution.[5][6]

-

Slowly add a solution of the desired amine (e.g., 4-aminobenzonitrile[6] or aniline[5]) (10 mmol) in the same solvent dropwise over a period of 2-4 hours, ensuring the temperature is maintained at 0 °C to prevent di-substitution.[6]

-

Stir the reaction mixture for an additional 3-4 hours at 0 °C.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry to yield the monosubstituted product.

Protocol 2: Synthesis of Disubstituted 4-chloro-N,N'-disubstituted-1,3,5-triazine-2,6-diamine[7]

This protocol outlines the second nucleophilic substitution.

-

Dissolve the monosubstituted intermediate (e.g., 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile) (10 mmol) in a suitable solvent like Tetrahydrofuran (THF) (50 mL).

-

Add a base such as potassium carbonate (10 mmol).

-

Add a solution of the second amine (e.g., piperidine, morpholine, or diethylamine) (10 mmol) in THF dropwise at room temperature.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like dichloromethane.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis of Trisubstituted 1,3,5-Triazine Derivatives[8]

This procedure details the final substitution to yield a fully derivatized triazine.

-

Dissolve the disubstituted intermediate (e.g., 4-((4-chloro-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one) in THF.

-

Add the final aromatic amine.

-

Reflux the reaction mixture.

-

After completion (monitored by TLC), pour the reaction mixture onto crushed ice.

-

The desired product precipitates and can be collected by filtration and crystallized from a suitable solvent like chloroform.

Protocol 4: Microwave-Assisted Synthesis[2]

Microwave irradiation offers a green and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.

-

In a microwave-safe vial, combine the chloro-triazine derivative (1.0 eq), the desired amine (1.2 eq), and a base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in a suitable solvent (e.g., ethanol or DMF).[2][7]

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 150 °C) and time (e.g., 2.5 min), as optimized for the specific reaction.[2]

-

After cooling, work up the reaction as described in the conventional methods (e.g., partitioning, drying, and purification).

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic approaches for this compound derivatives, providing a comparative overview of reaction efficiencies and biological activities.

| Entry | Starting Material | Nucleophile | Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Cyanuric Chloride | 4-Aminobenzonitrile | Conventional | Acetone | 0 | 4 | - | [6] |

| 2 | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Amine | Conventional | Dioxane | RT | 12-24 | - | [7] |

| 3 | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Thiol | Conventional | DMF | 60-80 | 4-8 | - | [7] |

| 4 | 4-Chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | 2-Phenylethylamine | Microwave | DMF | 150 | 0.04 | - | [2] |

| 5 | Cyanuric Chloride | 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol | Conventional | Methylene Chloride | RT | 24-48 | - | [5] |

| 6 | 4,6-Dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine | Morpholine | Conventional | THF | <0 | - | 49 | [2] |

Table 1: Comparison of Synthetic Methodologies and Yields.

| Compound | Cell Line | IC50 (µM) | Reference |

| 8e | A549 (Lung Cancer) | 0.050 | [5] |

| 9a | A549 (Lung Cancer) | 0.042 | [5] |

| 10e | A549 (Lung Cancer) | 0.062 | [5] |

| 11e | A549 (Lung Cancer) | 0.028 | [5] |

| Compound 11 | SW480 (Colorectal Cancer) | 5.85 | [2] |

| Compound 7b | DLD-1 (Colon Cancer) | - | [8] |

Table 2: In Vitro Anticancer Activity of Selected 1,3,5-Triazine Derivatives.

Signaling Pathway Inhibition

Many biologically active 1,3,5-triazine derivatives exert their therapeutic effects by inhibiting key signaling pathways implicated in diseases like cancer. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is frequently dysregulated in various cancers.[7] Triazine-based molecules have been designed as potent inhibitors of EGFR tyrosine kinase, thereby blocking downstream pro-survival pathways like PI3K/AKT/mTOR.[7]

Conclusion

The synthesis of novel this compound derivatives remains a highly active and productive area of research in drug discovery. The strategic, stepwise nucleophilic substitution of cyanuric chloride provides a robust and flexible platform for the creation of diverse chemical libraries. Modern synthetic techniques, such as microwave-assisted synthesis, are further enhancing the efficiency and environmental friendliness of these processes. The continued exploration of this versatile scaffold is poised to deliver the next generation of therapeutic agents.

References

- 1. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. japsonline.com [japsonline.com]

- 6. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The 1,3,5-Triazine Core: A Scaffolding for Diverse Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

The 1,3,5-triazine, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have enabled the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of 1,3,5-triazine core structures, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity of 1,3,5-Triazine Derivatives

Derivatives of 1,3,5-triazine have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,3,5-triazine derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Derivative Name/Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50[1] |

| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50[1] |

| Morpholine-functionalized derivative 11 | SW620 (Colorectal) | 5.85 | 5-Fluorouracil | >100[2] |

| Chiral-1,3,5-triazine (13c) | MCF-7 (Breast) | 8.04 | - | -[3] |

| Chiral-1,3,5-triazine (13c) | A549 (Lung) | 12.24 | - | -[3] |

| Hybrid quinazoline-1,3,5-triazine 12 | EGFR enzyme | 0.0368 | - | -[4] |

| 1,3,5-triazine-based pyrazole 17 | EGFR enzyme | 0.2294 | Erlotinib | -[5] |

Key Signaling Pathways in Anticancer Activity

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition:

A significant number of 1,3,5-triazine derivatives exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in cell proliferation and survival.[6] These compounds act as EGFR tyrosine kinase (TK) inhibitors, binding to the ATP-binding site of the enzyme and preventing its autophosphorylation, thereby blocking downstream signaling cascades.[6][7]

Caption: Inhibition of EGFR signaling by 1,3,5-triazine derivatives.

Wnt/β-catenin Signaling Pathway Modulation:

The Wnt/β-catenin signaling pathway is another critical target for 1,3,5-triazine-based anticancer agents. Dysregulation of this pathway is a hallmark of many cancers. Some triazine derivatives have been shown to modulate this pathway by affecting the levels of β-catenin, a key downstream effector.[6][8] By promoting the degradation of β-catenin, these compounds can inhibit the transcription of Wnt target genes that drive cell proliferation.

Caption: Modulation of Wnt/β-catenin signaling by 1,3,5-triazines.

Antimicrobial and Antiviral Activities

The 1,3,5-triazine scaffold is also a fertile ground for the discovery of novel antimicrobial and antiviral agents, offering potential solutions to the growing challenge of drug resistance.

Quantitative Antimicrobial and Antiviral Data

The following tables summarize the in vitro antimicrobial (Minimum Inhibitory Concentration - MIC) and antiviral (Half-maximal Effective Concentration - EC50) activities of selected 1,3,5-triazine derivatives.

Table 2: Antimicrobial Activity (MIC)

| Derivative Name/Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Triazine-based compound 9 | Bacillus cereus | 3.91 | - | -[9] |

| Triazine-based compound 5 | Escherichia coli | 1.95 | - | -[9] |

| Triazine-based compound 9 | Staphylococcus aureus | 3.91 | - | -[9] |

| Dendrimer 1 | E. coli (MDR) | 8 - 32 | - | -[10] |

| Dendrimer 2 | P. aeruginosa (MDR) | 16 - 32 | - | -[10] |

| Triazine aminobenzoic acid (10) | MRSA | <25 | Ampicillin | >25[11] |

| Triazine aminobenzoic acid (13) | E. coli | <25 | Ampicillin | <25[11] |

Table 3: Antiviral Activity (EC50)

| Derivative Name/Class | Virus | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |

| C3-symmetrical trialkoxy-TAZ (4bbb) | HSV-1 | - | - | 256.6[12] |

| Piperazine derivative C35 (inactivation) | Potato Virus Y (PVY) | 89 | - | -[13] |

Detailed Experimental Protocols

To ensure the reproducibility of the cited biological evaluations, this section provides detailed protocols for the key experimental assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Procedure:

-

Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 1,3,5-triazine compounds in culture medium. Replace the old medium with the medium containing the compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Western Blot for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Procedure:

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-EGFR, β-catenin, Actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the 1,3,5-triazine compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.

Procedure:

-

Cell Seeding: Plate a confluent monolayer of host cells in 6-well or 12-well plates.

-

Virus Infection: Infect the cells with a known titer of the virus in the presence of serial dilutions of the 1,3,5-triazine compound.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

EC50 Calculation: Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Conclusion

The 1,3,5-triazine core is a remarkably versatile scaffold that continues to yield compounds with potent and diverse biological activities. The examples and protocols presented in this guide highlight the significant potential of 1,3,5-triazine derivatives in the development of new therapeutics for cancer, infectious diseases, and viral infections. Further exploration of the vast chemical space around this privileged core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, promises to deliver the next generation of innovative medicines.

References

- 1. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure [mdpi.com]

The 1,3,5-Triazine-2-Amine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine, or s-triazine, ring system has emerged as a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties, rigid planar structure, and the ability to be controllably substituted at three distinct positions make it an ideal framework for the design of novel therapeutics. Among its derivatives, 1,3,5-triazin-2-amine and its analogs have garnered significant attention, serving as the central core for a multitude of biologically active compounds. This technical guide explores the multifaceted role of the this compound scaffold in drug discovery, detailing its synthesis, diverse pharmacological applications, and the molecular pathways it modulates.

The Versatility of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine core is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5. This nitrogen-rich structure imparts a unique electron-deficient character, influencing its interactions with biological targets. The most common precursor for the synthesis of substituted 1,3,5-triazines is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on cyanuric chloride can be sequentially replaced by various nucleophiles with a high degree of control, allowing for the creation of diverse chemical libraries.[1][2][3] The reactivity of the chlorine atoms decreases with each substitution, enabling a stepwise functionalization by carefully controlling the reaction temperature.[1][2] This synthetic tractability has made the 1,3,5-triazine scaffold a cornerstone in the development of drugs for a wide array of diseases.[4][5]

Synthesis of 1,3,5-Triazine-2-Amine Derivatives

The synthesis of 1,3,5-triazine-2-amine derivatives typically begins with cyanuric chloride. The stepwise nucleophilic substitution of the chlorine atoms is the most common and practical approach.[2][3] The differential reactivity of the chlorine atoms allows for a controlled, sequential introduction of various substituents. The first substitution can often be achieved at low temperatures (around 0°C), the second at room temperature, and the third at elevated temperatures.[1]

General Experimental Protocol for Sequential Nucleophilic Substitution

The following is a generalized protocol for the synthesis of trisubstituted 1,3,5-triazine derivatives from cyanuric chloride. Specific reaction conditions (solvent, base, temperature, and reaction time) may need to be optimized for different nucleophiles.

Step 1: Monosubstitution

-

Dissolve cyanuric chloride in a suitable solvent (e.g., tetrahydrofuran (THF), acetone) and cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of the first nucleophile (e.g., an amine to form the 2-amine scaffold) and a base (e.g., N,N-diisopropylethylamine (DIPEA), triethylamine (TEA), or an inorganic base like K2CO3) in the same solvent.

-

Stir the reaction mixture at 0-5°C for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting 2-substituted-4,6-dichloro-1,3,5-triazine can be isolated or used directly in the next step.

Step 2: Disubstitution

-

To the solution containing the monosubstituted triazine, add the second nucleophile and a base.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-24 hours), again monitoring by TLC.

-

The resulting 2,4-disubstituted-6-chloro-1,3,5-triazine can then be isolated.

Step 3: Trisubstitution

-

The disubstituted intermediate is dissolved in a suitable solvent, and the third nucleophile and a base are added.

-

The reaction mixture is heated to reflux for several hours to overnight until the reaction is complete as indicated by TLC.

-

After cooling, the product is isolated and purified, typically by recrystallization or column chromatography.

More environmentally friendly methods, such as microwave-assisted synthesis and sonochemistry, have also been developed to accelerate these reactions and improve yields.[1][6]

Pharmacological Applications and Biological Activities

The 1,3,5-triazine-2-amine scaffold is a component of numerous compounds with a broad spectrum of biological activities.[5][7] This versatility has led to its investigation in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on 1,3,5-triazine derivatives as anticancer agents.[8][9] These compounds have been shown to target several key signaling pathways implicated in cancer cell proliferation and survival.

Many 1,3,5-triazine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several 1,3,5-triazine derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[9][10] By blocking the ATP-binding site of EGFR, these compounds can halt downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and induction of apoptosis.[10]

-

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[11] A number of 1,3,5-triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR, demonstrating significant anticancer activity in preclinical models.[11]

-

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a key component of the B-cell receptor signaling pathway and is a validated target for B-cell malignancies. Irreversible BTK inhibitors based on the 6-amino-1,3,5-triazine scaffold have been developed, showing potent inhibition of BTK and antiproliferative activity against lymphoma cell lines.[12][13]

DHFR is an essential enzyme in the synthesis of DNA precursors, and its inhibition is a well-established strategy in cancer chemotherapy. Some 1,3,5-triazine derivatives have been designed as DHFR inhibitors, showing cytotoxic effects against cancer cells.[1]

The following table summarizes the in vitro anticancer activity of selected 1,3,5-triazine-2-amine derivatives.

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Compound 11 | - | SW480 (Colorectal Cancer) | 5.85 | [1] |

| Compound 4f | - | MDA-MB-231 (Breast Cancer) | 6.25 | [14] |

| Compound 4k | - | MDA-MB-231 (Breast Cancer) | 8.18 | [14] |

| Compound 6 | PI3Kγ | - | 6.90 | |

| Compound 6h | PI3Kα | HeLa (Cervical Cancer) | - | [11] |

| Compound 1d | EGFR-TK | - | 0.44 nM (Ki) | [10] |

| Compound C11 | BTK | - | 17.0 nM | [12] |

| Compound 8 | EGFR (wild-type) | - | 25.9 | [9] |

| Compound 8 | EGFR (mutant) | - | 6.5 | [9] |

| Compound 2 | Topoisomerase IIa | HepG2 (Liver Cancer) | 20.53 | [9] |

Antiviral Activity

Derivatives of 1,3,5-triazine have also demonstrated promising antiviral activity against a range of viruses.[15][16][17] For instance, certain trisubstituted 1,3,5-triazine derivatives have shown significant activity against Herpes Simplex Virus type 1 (HSV-1).[16] The FDA-approved drug Lamivudine , used for the treatment of HIV/AIDS and Hepatitis B, contains a triazine-like core, highlighting the potential of this scaffold in antiviral drug design.

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. The 1,3,5-triazine scaffold has been explored as a basis for novel antimalarials.[6][18] Hybrid molecules combining the 1,3,5-triazine core with known antimalarial pharmacophores, such as 4-aminoquinoline, have shown promising activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.[6] These compounds often target the parasite's dihydrofolate reductase (DHFR) enzyme.[19]

| Compound ID | Strain | IC50 (µg/mL) | Reference |

| Compound 4A12 | P. falciparum (3D7) | 1.24 - 4.77 | [6] |

| Compound 4A20 | P. falciparum (3D7) | 1.24 - 4.77 | [6] |

| Compound 4A12 | P. falciparum (Dd2) | 2.11 - 3.60 | [6] |

| Compound 4A20 | P. falciparum (Dd2) | 2.11 - 3.60 | [6] |

Other Biological Activities

The versatility of the 1,3,5-triazine-2-amine scaffold extends to other therapeutic areas, with derivatives exhibiting antibacterial, antifungal, anti-inflammatory, and neuroprotective properties.[5][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the role of 1,3,5-triazine derivatives in drug discovery. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these compounds and a general workflow for their synthesis and evaluation.

Signaling Pathways

Caption: EGFR and PI3K/mTOR signaling pathways targeted by 1,3,5-triazine inhibitors.

Experimental Workflow

Caption: General workflow for the discovery of 1,3,5-triazine-based drug candidates.

Conclusion

The this compound scaffold continues to be a highly valuable and "privileged" structure in the field of drug discovery. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, has led to the development of numerous compounds with potent and diverse pharmacological activities. The ongoing exploration of this versatile core, particularly in the areas of oncology, virology, and infectious diseases, promises to yield new and effective therapeutic agents. The detailed understanding of its structure-activity relationships and mechanisms of action, as outlined in this guide, will be instrumental for researchers and scientists in the rational design of the next generation of 1,3,5-triazine-based drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,3,5-Triazines: A promising scaffold for anticancer drugs development [unige.iris.cineca.it]

- 9. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. malariaworld.org [malariaworld.org]

- 19. Molecular docking and antimalarial evaluation of novel N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives as Pf-DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of the 1,3,5-Triazine Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and the ability to be readily functionalized at three distinct positions have made it a versatile template for the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth review of the applications of 1,3,5-triazine derivatives in medicinal chemistry, with a focus on their anticancer, antiviral, and antimicrobial activities. The guide includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to serve as a valuable resource for researchers in drug discovery and development.

Anticancer Applications of 1,3,5-Triazine Derivatives

The 1,3,5-triazine scaffold is a cornerstone in the development of numerous anticancer agents.[3] Several derivatives have entered clinical trials, and some have received approval for the treatment of various malignancies.[4] The anticancer activity of these compounds often stems from their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer cells.

A notable example of a marketed drug featuring this core is Altretamine (Hexalen), used in the treatment of ovarian cancer.[5] More recent approvals include Gedatolisib , a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), and Enasidenib , an inhibitor of isocitrate dehydrogenase 2 (IDH2) for the treatment of acute myeloid leukemia.[4]

Targeting Key Signaling Pathways

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6] Several 1,3,5-triazine derivatives have been developed as potent inhibitors of this pathway.[5][7] Gedatolisib, for instance, demonstrates the potential of the triazine scaffold to accommodate functionalities that can simultaneously target both PI3K and mTOR.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by 1,3,5-triazine-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

Spectroscopic Data Interpretation of 1,3,5-Triazin-2-amine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for 1,3,5-triazin-2-amine analogs, a class of compounds with significant interest in medicinal chemistry and drug development. The document outlines key spectroscopic features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to aid in the structural elucidation and characterization of these molecules. Detailed experimental protocols and a discussion of their involvement in biological signaling pathways are also presented.

Spectroscopic Data Analysis

The structural diversity of this compound analogs leads to characteristic spectroscopic signatures. Understanding these is crucial for confirming molecular structures and assessing purity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides valuable information about the chemical environment of hydrogen atoms within the molecule. Key diagnostic signals for this compound analogs include:

-

Amine Protons (N-H): The chemical shift of protons attached to nitrogen atoms can vary widely (typically δ 5.0 - 9.0 ppm) and is often observed as a broad singlet. The exact position is dependent on the solvent, concentration, and the electronic nature of the substituents on the triazine ring and the amino group. In some cases, these signals may be exchangeable with D₂O.

-

Aromatic/Heteroaromatic Protons: Protons on aromatic or other heteroaromatic rings attached to the triazine core will appear in their characteristic regions (typically δ 6.5 - 8.5 ppm), with multiplicities determined by the substitution pattern.

-

Alkyl Protons: Protons on alkyl substituents will resonate in the upfield region (typically δ 0.8 - 4.5 ppm). The chemical shift is influenced by the proximity to the nitrogen atoms and the triazine ring. For instance, protons on a carbon adjacent to a nitrogen atom (e.g., -N-CH₂-) will be deshielded and appear at a higher chemical shift.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Analogs

| Compound/Analog Structure | Solvent | Key ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities | Reference | | :--- | :--- | :--- | | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid | DMSO-d₆ | 8.13 (t, 1H, N-H), 3.91 (d, 2H, CH₂), 3.83 (s, 3H, O-CH₃), 3.80 (s, 3H, O-CH₃) |[1] | | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | DMSO-d₆ | 8.03 (d, 1H, N-H), 4.21 (t, 1H, α-CH), 3.84 (s, 3H, O-CH₃), 3.81 (s, 3H, O-CH₃), 2.13 (octet, 1H, CH), 0.95 (d, 3H, CH₃), 0.94 (d, 3H, CH₃) |[1] | | N-(2-chlorophenyl)-4-morpholino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine hydrochloride | DMSO-d₆ | 9.78 (s, 1H, NH), 7.87 (d, 1H, Ar-H), 7.54 (d, 1H, Ar-H), 7.41-7.31 (m, 5H, Ar-H), 7.23 (t, 1H, Ar-H), 7.08 (s, 1H, Ar-H), 4.06 (s, 4H, piperazine-CH₂), 3.77 (s, 4H, morpholine-CH₂), 3.66 (t, 4H, morpholine-CH₂), 3.39 (t, 4H, piperazine-CH₂) |[2] | | N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine | DMSO-d₆ | 9.60 (t, 1H, NH), 7.28-7.31 (m, 5H, Ar-H), 4.49-4.53 (m, 2H, CH₂) |[3] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR is instrumental in determining the carbon framework of the molecule. For this compound analogs, key features include:

-

Triazine Ring Carbons: The carbon atoms within the 1,3,5-triazine ring are highly deshielded and typically resonate in the range of δ 160 - 175 ppm. The exact chemical shifts are sensitive to the nature of the substituents on the ring.

-

Carbonyl Carbons: If the analog contains a carbonyl group (e.g., in an amide or ester side chain), its signal will appear in the downfield region, typically between δ 160 - 180 ppm.

-

Aromatic/Heteroaromatic Carbons: Carbons of attached aromatic or heteroaromatic rings will have signals in the δ 110 - 150 ppm range.

-

Alkyl Carbons: Carbons in alkyl chains will appear in the upfield region of the spectrum (δ 10 - 60 ppm).

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound Analogs

| Compound/Analog Structure | Solvent | Key ¹³C NMR Chemical Shifts (δ, ppm) | Reference | | :--- | :--- | :--- | | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid | DMSO-d₆ | 172.36, 172.25, 171.8, 168.56 (Triazine C, C=O), 54.75, 54.63 (O-CH₃), 40.67 (CH₂) |[1] | | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | DMSO-d₆ | 173.68, 172.28, 168.48 (Triazine C, C=O), 60.24 (α-CH), 54.76, 54.65 (O-CH₃), 29.94 (CH), 19.73, 19.11 (CH₃) |[1] | | N-(2-chlorophenyl)-4-morpholino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine hydrochloride | DMSO-d₆ | 158.01, 147.49 (Triazine C), 133.83, 129.60, 129.40, 127.48, 126.62, 126.54, 126.09, 122.92, 118.03 (Ar-C), 65.65 (morpholine-CH₂), 50.05 (piperazine-CH₂), 44.11, 42.33 (piperazine-CH₂) |[2] | | Methyl 4-((4,6-bis(phenylamino)-1,3,5-triazin-2-yl)amino)benzoate | DMSO-d₆ | 166.56, 164.52, 164.42 (Triazine C, C=O), 145.35, 140.19, 130.41, 129.34, 128.96, 122.82, 121.16, 119.57 (Ar-C), 52.35 (O-CH₃) |[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound analogs, characteristic absorption bands include:

-

N-H Stretching: Amine N-H stretching vibrations typically appear as one or two bands in the region of 3100-3500 cm⁻¹. The exact position and shape depend on hydrogen bonding.

-

C=N Stretching (Triazine Ring): The stretching vibrations of the C=N bonds within the triazine ring are characteristic and usually appear in the 1500-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibrations of the amine substituent and within the triazine ring can be found in the 1200-1400 cm⁻¹ range.

-

C=O Stretching: If a carbonyl group is present, a strong absorption band will be observed in the 1650-1750 cm⁻¹ region.

Table 3: Representative IR Spectroscopic Data for this compound Analogs

| Compound/Analog Structure | Sample Phase | Key IR Absorption Bands (cm⁻¹) | Reference | | :--- | :--- | :--- | | Melamine (1,3,5-Triazine-2,4,6-triamine) | Solid | 3000-3500 (-NH₂ stretching), 1643 (triazine ring), 1433-1533 (C-N stretching), 1022, 810 (triazine ring) |[4] | | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid | KBr | 3574-2522 (br, OH, acid), 3255 (NH, amine), 1725 (C=O, acid) |[1] | | 4-((4,6-dimorpholino-1,3,5-triazin-2-yl)amino)benzoic acid | KBr | 3700-2500 (br, OH, acid), 3438 (NH, amine), 1711 (C=O, acid) |[3] | | N-(4-morpholino-1,3,5-triazin-2-yl)benzamide | KBr | 3172 (N-H), 2910, 2853 (C-H), 1717 (C=O), 1610, 1534 (C=N, C=C) |[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique used for volatile and thermally stable compounds.

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule with one electron removed is the molecular ion peak. Its m/z value gives the molecular weight of the compound. Due to the "nitrogen rule," compounds with an odd number of nitrogen atoms will have an odd nominal molecular weight.

-

Fragmentation Pattern: The triazine ring is relatively stable, but fragmentation can occur at the substituent bonds. Common fragmentation pathways involve the loss of substituents from the triazine core. The fragmentation pattern can provide valuable structural information.

Table 4: Mass Spectrometry Data for a Representative 1,3,5-Triazine

| Compound | Ionization Method | Molecular Formula | Molecular Weight | Key m/z values | Reference | | :--- | :--- | :--- | :--- | :--- | | 1,3,5-Triazine | EI | C₃H₃N₃ | 81.08 | 81 (M⁺), 54, 27 |[6] | | Melamine (1,3,5-Triazine-2,4,6-triamine) | EI | C₃H₆N₆ | 126.12 | 126 (M⁺), 85, 68, 43 |[7] |

Experimental Protocols

Accurate and reproducible spectroscopic data acquisition relies on standardized experimental procedures.

NMR Spectroscopy (¹H and ¹³C)

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition (¹H NMR):

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically -1 to 13 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to one peak per unique carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0 to 220 ppm).[8]

-

A sufficient number of scans is required due to the low natural abundance of ¹³C. A relaxation delay (d1) of 1-2 seconds is common for qualitative spectra.[8]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Perform baseline correction to ensure accurate integration.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology (for solid samples using KBr pellet method):

-

Sample Preparation:

-

Grind 1-2 mg of the solid this compound analog with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.[9]

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract the spectral contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

-

Sample Introduction: Introduce a small amount of the volatile and thermally stable this compound analog into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC) for samples that are amenable to GC separation.[10]

-

Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).[6][11]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Biological Signaling Pathways

This compound analogs are of significant interest in drug development due to their ability to interact with various biological targets, often modulating key signaling pathways implicated in diseases such as cancer.

Several studies have highlighted the potential of these compounds as inhibitors of protein kinases, which are crucial regulators of cellular processes. For example, derivatives of 1,3,5-triazine have been shown to inhibit the PI3K/Akt/mTOR signaling cascade, a pathway that is frequently dysregulated in cancer and promotes cell proliferation, survival, and growth.[12][13] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[12]

Furthermore, some 1,3,5-triazine analogs have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] The EGFR signaling pathway plays a critical role in cell proliferation and its overactivation is a hallmark of many cancers. By blocking EGFR activity, these compounds can halt uncontrolled cell growth.[3] Another important target for some triazine derivatives is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and consequently for cell division.[14]

The ability of this compound analogs to target multiple signaling pathways underscores their potential as multi-targeted therapeutic agents in the treatment of complex diseases like cancer.

Visualizations

The following diagrams illustrate a typical experimental workflow for spectroscopic analysis and a simplified representation of a signaling pathway targeted by this compound analogs.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound analogs.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experiment: Fourier-Transform-Infrared-Spectroscopy on Solids [home.uni-leipzig.de]

- 5. chem.uiowa.edu [chem.uiowa.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2009093981A1 - Triazine compounds as kinase inhibitors - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

The Potential of 1,3,5-Triazine Derivatives as Potent Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide delves into the significant potential of 1,3,5-triazine derivatives as inhibitors of key kinases involved in cellular signaling pathways critical to cancer progression and other diseases. This document provides a comprehensive overview of their mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to 1,3,5-Triazine Derivatives as Kinase Inhibitors

The 1,3,5-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, offers a versatile template for the design of targeted therapies.[1] Its unique electronic properties and the ability to be functionalized at three distinct positions allow for the development of compounds with high affinity and selectivity for the ATP-binding sites of various kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Several 1,3,5-triazine derivatives have shown potent inhibitory activity against critical kinases such as Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), Epidermal Growth Factor Receptor (EGFR), and Focal Adhesion Kinase (FAK).[3][4][5]

Key Kinase Targets and Signaling Pathways

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that governs cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a frequent event in a wide range of human cancers.[6][7] Consequently, targeting key components of this pathway, such as PI3K and mTOR, has become a major focus of anticancer drug development.[3][8]

Several 1,3,5-triazine derivatives have been developed as potent inhibitors of PI3K and mTOR. For instance, some derivatives have demonstrated dual inhibitory action against both PI3Kα and mTOR, effectively shutting down the signaling pathway.[3] Western blot analysis has confirmed that these compounds can significantly suppress the phosphorylation of downstream effectors like Akt, further validating their on-target activity.[3][8]

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to cell proliferation, survival, and migration.[9] Overexpression or activating mutations of EGFR are common in various epithelial tumors, making it a well-established target for cancer therapy.[9] Certain 1,3,5-triazine-based pyrazoline derivatives have been identified as potent EGFR inhibitors.[10]

The FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival.[4] It is often overexpressed in metastatic cancers.[11] Imidazo[1,2-a][3][8][10]triazines are a class of compounds that have shown potent inhibitory activity against FAK, with some exhibiting IC50 values in the nanomolar range.[12]

Quantitative Data on Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative 1,3,5-triazine derivatives against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of 1,3,5-Triazine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 13 | PI3Kα | 1.2 | [13] |

| Compound 6h | PI3Kα | - | [8] |

| PKI-587 (26) | PI3K/mTOR | - | [14] |

| Compound 1d | EGFR-TK | 0.44 | [9] |

| Compound 13c | EGFR-TK | - | [15] |

| Unnamed Imidazo[1,2-a][3][8][10]triazine | FAK | 50 | [12] |

| Compound 6 | PI3Kγ | 6900 | [6] |

Table 2: Anti-proliferative Activity of 1,3,5-Triazine Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 13 | HCT-116 | Colon Cancer | 0.83 | [13] |

| 13 | U87-MG | Glioblastoma | 1.25 | [13] |

| Compound 13g | A549 | Lung Cancer | - | [3] |

| Compound 13g | MCF-7 | Breast Cancer | - | [3] |

| Compound 13g | Hela | Cervical Cancer | - | [3] |

| Compound 6h | HeLa | Cervical Cancer | - | [8] |

| Compound 13c | MCF-7 | Breast Cancer | 8.04 | [15] |

| Compound 13c | A549 | Lung Cancer | 12.24 | [15] |

| Unnamed s-triazine hydrazone derivative (11) | MCF-7 | Breast Cancer | 1.0 | [16] |

| Unnamed s-triazine hydrazone derivative (11) | HCT-116 | Colon Cancer | 0.98 | [16] |

Experimental Protocols

General Synthesis of 2,4,6-Trisubstituted 1,3,5-Triazines

The synthesis of 1,3,5-triazine derivatives typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and readily available starting material. The three chlorine atoms can be sequentially substituted by various nucleophiles under controlled temperature conditions, allowing for the construction of a diverse library of compounds.

A general procedure involves the dropwise addition of a solution of the first nucleophile to a stirred solution of cyanuric chloride in a suitable solvent (e.g., acetone, THF) at 0-5 °C. After completion of the first substitution, the second nucleophile is added at a slightly elevated temperature (e.g., room temperature), followed by the third nucleophile at a higher temperature (e.g., reflux). The progress of the reaction is monitored by thin-layer chromatography (TLC). The final product is then isolated and purified, typically by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized 1,3,5-triazine derivatives against their target kinases is typically evaluated using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The assay is performed in a 96-well plate format. The compound of interest, the target kinase, its substrate, and ATP are incubated together. The reaction is then stopped, and the amount of ADP produced is quantified by a luminescence-based detection method. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from a dose-response curve.

Cell Viability (MTT) Assay

The anti-proliferative effects of the 1,3,5-triazine derivatives on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 1,3,5-triazine derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Western Blot Analysis

Western blotting is employed to investigate the effect of the 1,3,5-triazine derivatives on the expression and phosphorylation status of key proteins within the targeted signaling pathways.

Protocol:

-

Cell Lysis: Cancer cells are treated with the compound for a specific duration and then lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.

Conclusion and Future Directions

1,3,5-triazine derivatives represent a highly promising class of kinase inhibitors with significant potential for the development of novel anticancer therapies. Their synthetic accessibility and the tunability of their structure allow for the optimization of potency, selectivity, and pharmacokinetic properties. The data presented in this guide highlights the effectiveness of these compounds against key cancer-related kinases and their ability to inhibit the proliferation of various cancer cell lines.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To further refine the design of more potent and selective inhibitors.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety of lead compounds in animal models.

-

Exploration of Novel Kinase Targets: To broaden the therapeutic applications of the 1,3,5-triazine scaffold.

-

Development of Drug Delivery Systems: To enhance the bioavailability and tumor-targeting capabilities of these compounds.

By continuing to explore the vast chemical space of 1,3,5-triazine derivatives, the scientific community can unlock their full potential in the fight against cancer and other kinase-driven diseases.

References

- 1. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. atcc.org [atcc.org]

- 13. researchgate.net [researchgate.net]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. researchgate.net [researchgate.net]

- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

The Isosteric Relationship Between Triazines and Purines: A Technical Guide for Drug Discovery

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The principle of isosterism, the substitution of an atom or group of atoms in a molecule with another having similar physical and chemical properties, is a cornerstone of modern medicinal chemistry. This guide delves into the critical isosteric relationship between triazine and purine scaffolds, a strategy that has yielded significant advancements in the development of novel therapeutics. Purines are ubiquitous in nature, forming the backbone of nucleic acids and acting as key signaling molecules, making them attractive targets for drug intervention. However, their inherent metabolic pathways can lead to challenges in drug development. Triazine-based bioisosteres offer a compelling alternative, often mimicking the biological activity of their purine counterparts while exhibiting improved metabolic stability and other desirable pharmacokinetic properties.

Structural Similarities and Isosteric Replacement

The structural analogy between purines and various triazine-fused heterocyclic systems is the foundation of their isosteric relationship. The nitrogen atoms in the triazine ring mimic the hydrogen bonding capabilities of the purine core, allowing them to interact with similar biological targets. One of the most explored classes of purine isosteres are the pyrazolo[1,5-a]-1,3,5-triazines, which have been successfully developed as potent inhibitors of various kinases.[1][2] The replacement of a carbon atom in the purine ring with a nitrogen atom to form a triazine analog can significantly alter the electronic distribution and metabolic stability of the molecule.[3]

Caption: Isosteric replacement of a purine with a pyrazolo[1,5-a]-1,3,5-triazine.

Comparative Quantitative Data: Triazine vs. Purine Analogs

The isosteric replacement of purines with triazines has led to the development of compounds with enhanced biological activity. A notable example is the development of pyrazolo[1,5-a]-1,3,5-triazine analogs of the cyclin-dependent kinase (CDK) inhibitor (R)-roscovitine.[1][2][4] These analogs have demonstrated significantly higher potency in inhibiting various CDKs and inducing cell death in a wide range of human tumor cell lines.[1][2]

| Compound | Target Kinase | IC50 (µM) | Cell Line | GI50 (µM) | Reference |

| (R)-Roscovitine (Purine) | CDK1/cyclin B | 0.20 | NCI-60 Panel | >10 | [1] |

| CDK2/cyclin A | 0.04 | ||||

| CDK5/p25 | 0.05 | ||||

| CDK7/cyclin H | 0.48 | ||||

| CDK9/cyclin T | 0.16 | ||||

| GP0210 (Pyrazolo[1,5-a]-1,3,5-triazine) | CDK1/cyclin B | 0.035 | NCI-60 Panel | 1.8 | [1] |

| CDK2/cyclin A | 0.007 | ||||

| CDK5/p25 | 0.009 | ||||

| CDK7/cyclin H | 0.18 | ||||

| CDK9/cyclin T | 0.03 |

Experimental Protocols

The synthesis and evaluation of triazine-based purine isosteres involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

General Synthesis of Pyrazolo[1,5-a]-1,3,5-triazine Derivatives

The synthesis of pyrazolo[1,5-a]-1,3,5-triazine analogs often involves a multi-step process. A general approach for the synthesis of roscovitine bioisosteres is outlined below.[2]

Caption: General synthetic workflow for pyrazolo[1,5-a]-1,3,5-triazines.

Detailed Protocol:

-

Regioselective Iodination: The starting pyrazolo[1,5-a]-1,3,5-triazine core is subjected to regioselective iodination at the C-8 position using N-iodosuccinimide.[2]

-

Palladium-Catalyzed Coupling: An acetyl group is introduced at the C-8 position via a Stille palladium-catalyzed coupling reaction with n-tributyl(1-ethoxyvinyl)tin.[2]

-

Reduction and Amination: The resulting ketone is reduced, and subsequent substitution reactions are carried out to introduce various amine functionalities at different positions of the scaffold.[2]

In Vitro Kinase Inhibition Assay

To determine the inhibitory potency of the synthesized compounds against target kinases, a common method is the in vitro kinase inhibition assay.[5]

Materials:

-

Recombinant kinase enzyme

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Test compounds dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well or 384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a microplate, add the kinase, its substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at the optimal temperature for a specified time.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Cell Viability and Proliferation Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

Materials:

-

Cancer cell lines (e.g., HCT-116, U-87MG)

-

Complete culture medium

-

Test compounds dissolved in DMSO

-

MTT solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 value.

Signaling Pathways Targeted by Triazine-Based Kinase Inhibitors

Triazine-based purine isosteres have been shown to target various signaling pathways implicated in cancer and other diseases. As potent kinase inhibitors, they can modulate pathways such as the cell cycle regulation pathway by inhibiting CDKs.

Caption: Triazine inhibitors block cell cycle progression by targeting CDKs.

Conclusion

The isosteric replacement of purines with triazine-based scaffolds represents a powerful and validated strategy in drug discovery. This approach has led to the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The versatility of the triazine core allows for extensive chemical modification, enabling the fine-tuning of biological activity against a wide range of therapeutic targets. This technical guide provides a foundational understanding of the principles, quantitative data, and experimental methodologies that underpin the exploration of the triazine-purine isosteric relationship, serving as a valuable resource for researchers dedicated to the design and development of next-generation therapeutics.

References

- 1. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

investigating the antimicrobial and antifungal properties of triazine derivatives

For Immediate Release

[City, State] – [Date] – In the ongoing battle against microbial resistance, the scientific community continues to explore novel chemical scaffolds with the potential for new therapeutic agents. Among these, triazine derivatives have emerged as a promising class of compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. This technical guide provides an in-depth analysis of the antimicrobial and antifungal properties of various triazine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows for researchers, scientists, and drug development professionals.

The versatility of the triazine ring, a six-membered heterocycle containing three nitrogen atoms, allows for extensive chemical modification, leading to a diverse library of compounds with a wide range of biological activities.[1][2][3][4] Research has demonstrated that these derivatives can be effective against a variety of pathogenic bacteria and fungi, including strains that have developed resistance to existing drugs.[5][6]

Quantitative Antimicrobial and Antifungal Activity

The efficacy of triazine derivatives has been quantified using standard microbiological assays. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and zone of inhibition data for representative compounds against various microbial strains, offering a comparative overview of their potency.

Table 1: Antibacterial Activity of Selected Triazine Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 2,4,6-trisubstituted-s-triazine (18b) | - | - | - | - | [1] |

| s-triazine-benzenesulfonamide hybrid (11a-d) | - | - | - | - | [1] |

| Imidazo-triazine derivative (3) | - | - | 20 mm (IZ) | - | [7] |

| Pyrimido-triazine derivative (5) | 15.6 | - | 1.95 | 3.91 | [7] |

| Pyrazolotriazine derivative (9) | 3.91 | 3.91 | 1.95 | - | [7] |

| Triazine-based quaternary ammonium salt (VIII) | 62 | - | 62 | 250 | [8] |

| 4-aminoquinoline 1,3,5-triazine derivative | - | - | - | - | [6] |

| Thiazolo[3,2-a][1][9]triazine derivative | - | - | - | - | [10] |

| s-Triazine derivative with dihydropyrimidine scaffold | 3-13 | 3-13 | 3-13 | 3-13 | [10] |

IZ: Inhibition Zone

Table 2: Antifungal Activity of Selected Triazine Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Reference |

| 2,4,6-trisubstituted-s-triazine (18b) | 3.125 | - | - | [1] |

| 2,4,6-trisubstituted-s-triazine (18c) | - | - | - | [1] |

| 1,3,5-triazine-2,4-diamine (2a) | ~25% inhibition at 32 µg/mL | - | ~25% inhibition at 32 µg/mL | [1] |

| 1,3,5-triazine-2,4-diamine (2b) | - | - | ~30% inhibition at 32 µg/mL | [1] |

| s-triazine-benzenesulfonamide hybrid (11a-d) | 250 | - | - | [1] |

| 4,6-dimethoxy-1,3,5-triazine and chalcone hybrid (15a) | 85 mm (IZ) | - | - | [1] |

| 4,6-dimethoxy-1,3,5-triazine and chalcone hybrid (15b) | - | 85 mm (IZ) | - | [1] |

| Pyrimido-triazine derivative (5) | 7.81 | - | - | [7] |

| Pyrazolotriazine derivative (9) | - | - | - | [7] |

| Thiazole-1,3,5-triazine derivative (5) | Lower than fluconazole | - | - | [11] |

| Thiazole-1,3,5-triazine derivative (9) | Lower than fluconazole | - | - | [11] |

IZ: Inhibition Zone

Experimental Protocols

The determination of antimicrobial and antifungal activity of triazine derivatives involves standardized and reproducible methodologies. The following are detailed protocols for the key experiments cited in the literature.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

a. Preparation of Materials:

-

Test compounds (triazine derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial or fungal strains grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

b. Procedure:

-

A serial two-fold dilution of the test compounds is prepared in the microtiter plates.

-